3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile
Description
Properties
IUPAC Name |
3-amino-4-[(2,4-dimethoxyphenyl)methylamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-20-13-5-4-12(16(8-13)21-2)10-19-15-6-3-11(9-17)7-14(15)18/h3-8,19H,10,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYPIFDYJXOLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)C#N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717982 | |
| Record name | 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911826-04-5 | |
| Record name | 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile, also known by its CAS number 911826-04-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 283.33 g/mol. The compound features an amino group and a benzonitrile moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound involves several steps that include the reaction of substituted phenyl groups with amines and nitriles. A typical synthetic route may involve the following:
- Formation of the Intermediate : A reaction between 2,4-dimethoxybenzaldehyde and an appropriate amine to form an intermediate compound.
- Cyclization : The intermediate undergoes cyclization to form the desired benzonitrile structure.
- Purification : The product is purified through crystallization or chromatography.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzonitrile compounds exhibit significant anticancer activities. For instance, compounds similar to this compound have shown potent inhibitory effects on various cancer cell lines:
- Cell Proliferation Inhibition : Studies indicated that certain derivatives inhibited cell proliferation in leukemia and lung cancer cells with IC50 values ranging from 1.65 to 5.51 μM .
- Mechanism of Action : The mechanism often involves the activation of specific pathways such as SHP1 activation, which plays a role in tumor suppression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Similar compounds have shown effective minimum inhibitory concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
Study on Anticancer Activity
In a study published in 2023, researchers synthesized various benzonitrile derivatives and tested their effects on cancer cell lines. Among these, compounds with structural similarities to this compound exhibited the following results:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Leukemia | 1.65 |
| Compound B | Lung Cancer | 5.51 |
These findings suggest that modifications in the chemical structure can enhance biological activity against cancer cells.
Study on Antibacterial Activity
Another study investigated the antibacterial properties of related compounds:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound C | S. aureus | 16 |
| Compound D | E. coli | 32 |
This data highlights the potential application of these compounds in developing new antimicrobial agents .
Comparison with Similar Compounds
Notes
- Research Gaps : Direct comparative studies on biological activity or synthetic yields are absent in the provided evidence; inferences are based on structural analysis.
Preparation Methods
Starting Material Preparation: 3,4-Dimethoxybenzonitrile
A critical intermediate in the synthesis is 3,4-dimethoxybenzonitrile , which can be prepared by a novel method involving the reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite under ferric chloride catalysis. This method offers advantages of low toxicity, mild conditions, and high yield compared to traditional approaches such as amide dehydration or halogen substitution.
| Step | Reagents and Ratios | Solvent Options | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3,4-Dimethoxyphenylacetic acid : Sodium nitrite : Ferric chloride = 1 : 6-8 : 1-3 | Dimethyl sulfoxide, N,N-dimethylformamide, 1,4-dioxane, or N-methylpyrrolidone | 30-120 | 3-30 | High (exact % not specified) | Reaction under magnetic stirring in sealed reactor |
| 2 | Purification by column chromatography | - | - | - | - | To isolate pure 3,4-dimethoxybenzonitrile |
- Sodium nitrite releases reactive nitrogen-oxygen species catalyzed by ferric chloride.
- These species facilitate the cleavage of a strong carbon-carbon bond in the phenylacetic acid, yielding the benzonitrile derivative.
This process is advantageous due to the use of inexpensive, low-toxicity raw materials and mild reaction conditions, reducing production costs and environmental impact.
Amination and Substitution Reactions to Form the Target Compound
The key functionalization steps involve:
- Selective bromination or halogenation of the aromatic ring to introduce a leaving group at the 4-position.
- Nucleophilic substitution with (2,4-dimethoxyphenyl)methylamine or its derivatives to install the amino substituent.
- Introduction or preservation of the amino group at the 3-position , often via aminolysis or reduction of a nitro precursor.
While direct literature on the exact synthesis of 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile is limited, analogous methods for related benzonitrile derivatives provide a framework:
This multi-step approach is supported by patent literature describing the preparation of similar compounds such as 4-amino-2-trifluoromethylbenzonitrile, which shares structural and functional group similarities.
Direct Cyanation of Amino-Substituted Aromatics
Another strategy involves direct cyanation of amino-substituted aromatic rings using copper(I) cyanide under high-temperature conditions. For example, the synthesis of 4-amino-3,5-dimethylbenzonitrile from 4-bromo-2,6-dimethylaniline and copper(I) cyanide in N-methylpyrrolidone at 160 °C overnight yields 86% of the target compound. This method may be adapted for the preparation of the target compound by selecting appropriate amino and brominated precursors.
Summary of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Preparation of 3,4-dimethoxybenzonitrile | 3,4-Dimethoxyphenylacetic acid, sodium nitrite, ferric chloride catalyst, organic solvents, 50-70 °C, 5-30 h | Mild conditions, low toxicity, cost-effective | Requires purification by chromatography |
| Aromatic bromination | Dibromo hydantoin, glacial acetic acid, sulfuric acid, reflux, 5-7 h | High selectivity and yield | Use of corrosive acids |
| Cyanide substitution | Cuprous cyanide, quinoline, reflux, ~20 h | Good yield, well-established | Long reaction times, use of toxic cyanide |
| Aminolysis substitution | Liquid ammonia or amine derivatives, alcohol solvent | High purity final product | Requires careful control of conditions |
| Direct cyanation of amino aromatics | Copper(I) cyanide, N-methylpyrrolidone, 160 °C, overnight | High yield, one-step cyanation | High temperature, limited substrate scope |
Research Findings and Notes
- The ferric chloride-catalyzed reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite is a novel and efficient route to 3,4-dimethoxybenzonitrile, which is a key intermediate for further functionalization.
- The multi-step halogenation-cyanation-aminolysis sequence provides high purity and yield for related benzonitrile derivatives and can be adapted for the target compound.
- The direct cyanation of amino-substituted aromatics offers a streamlined approach but may require optimization for substrates with bulky substituents like (2,4-dimethoxyphenyl)methylamino groups.
- Purification typically involves column chromatography to achieve the desired product purity.
- Reaction conditions such as temperature, solvent choice, and molar ratios significantly impact yields and product quality.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile, and how can reaction conditions be systematically varied?
Answer: The synthesis of amino-substituted benzonitrile derivatives often involves condensation reactions between aromatic aldehydes and amine precursors. For example, analogous compounds (e.g., R278474 in ) are synthesized using diarylpyrimidine scaffolds under reflux with polar solvents like ethanol or methanol. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while alcohols (e.g., ethanol) can improve reaction kinetics .
- Base catalysis : Use of ammonia or tertiary amines (e.g., triethylamine) to facilitate nucleophilic substitution .
- Temperature control : Heating (60–80°C) to accelerate condensation while avoiding decomposition .
Analytical tools like HPLC (retention time ~1.64 minutes) and LCMS (m/z 294 [M+H]+) are critical for monitoring reaction progress and purity .
Q. What analytical methods are most effective for confirming the structure and purity of this compound?
Answer: A combination of spectroscopic and chromatographic techniques is essential:
- LCMS : To confirm molecular weight (e.g., m/z 294 [M+H]+) and detect impurities .
- HPLC : Retention time consistency (e.g., 0.66 minutes under SQD-FA05 conditions) ensures purity >97% .
- NMR : 1H/13C NMR for verifying substitution patterns (e.g., methoxy protons at δ ~3.76–3.86 ppm) .
- XRD : For crystallographic validation of the benzonitrile core and substituent geometry .
Q. How should researchers handle safety concerns during synthesis, given the compound’s reactive intermediates?
Answer: Reactive intermediates (e.g., cyanide-containing precursors) require:
- Ventilation : Use fume hoods to mitigate exposure to volatile byproducts .
- PPE : Gloves and goggles to prevent skin/eye contact with irritants like chloroacetyl chloride (used in analogous syntheses) .
- Waste disposal : Segregate halogenated waste (e.g., brominated intermediates) as per EPA guidelines .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Use software like AutoDock to predict binding affinity to target proteins (e.g., HIV-1 reverse transcriptase in ). Focus on the diarylpyrimidine-like scaffold for NNRTI activity .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO levels) to optimize substituent effects on electron-withdrawing groups (e.g., cyano) .
- MD simulations : Assess stability of drug-target complexes under physiological conditions .
Q. What methodologies are suitable for analyzing resistance mutations in target proteins when testing this compound as a therapeutic candidate?
Answer:
- Virological assays : Test against HIV-1 mutants (e.g., K103N, Y181C) to evaluate resistance profiles .
- Crystallography : Resolve co-crystal structures (e.g., PDB IDs) to identify steric clashes caused by mutations .
- Kinetic studies : Measure IC50 shifts using enzymatic assays (e.g., RT inhibition) to quantify resistance .
Q. How can cross-disciplinary approaches improve the development of this compound for pharmacological applications?
Answer:
Q. What strategies are recommended for scaling up synthesis while maintaining GMP compliance?
Answer:
- Process optimization : Transition from batch to flow chemistry for reproducible yields .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Documentation : Prepare DMF (Drug Master File) sections for regulatory submissions, including impurity profiles and stability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
